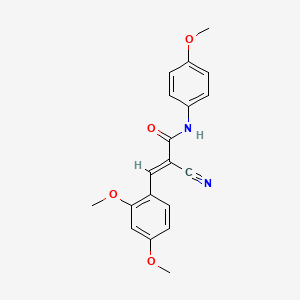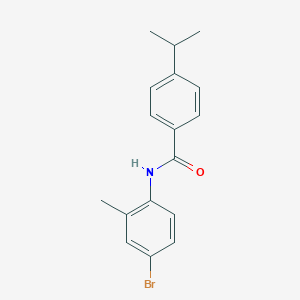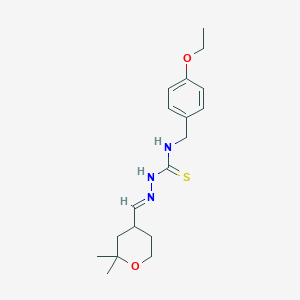
2-(2-chloro-6-fluorophenyl)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chloro-6-fluorophenyl)-N-phenylacetamide, also known as CFNPA, is a chemical compound that has been extensively researched for its potential applications in the field of medicinal chemistry. This compound belongs to the class of amides and is primarily used as a research tool to understand the mechanism of action and physiological effects of various drugs.
Mécanisme D'action
2-(2-chloro-6-fluorophenyl)-N-phenylacetamide inhibits the activity of acetylcholinesterase by binding to the active site of the enzyme. This prevents the breakdown of acetylcholine, leading to an increase in its concentration in the synaptic cleft. This results in prolonged activation of cholinergic receptors, which are involved in various physiological processes such as muscle contraction, memory, and learning.
Biochemical and Physiological Effects:
2-(2-chloro-6-fluorophenyl)-N-phenylacetamide has been shown to have a range of biochemical and physiological effects. It has been demonstrated to improve cognitive function in animal models of Alzheimer's disease by increasing the concentration of acetylcholine in the brain. 2-(2-chloro-6-fluorophenyl)-N-phenylacetamide has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-chloro-6-fluorophenyl)-N-phenylacetamide is a potent inhibitor of acetylcholinesterase and has been extensively used as a research tool to understand the mechanism of action and physiological effects of various drugs. Its advantages include its high potency and selectivity for acetylcholinesterase. However, its limitations include its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for research on 2-(2-chloro-6-fluorophenyl)-N-phenylacetamide. One potential application is in the development of drugs for the treatment of Alzheimer's disease and other neurological disorders. 2-(2-chloro-6-fluorophenyl)-N-phenylacetamide may also have potential applications in the treatment of other diseases such as Parkinson's disease and schizophrenia. Further research is needed to understand the full range of its physiological effects and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-phenylacetamide involves the reaction between 2-chloro-6-fluoroaniline and phenylacetyl chloride in the presence of a base. The reaction proceeds through an amide bond formation between the two reactants, resulting in the formation of 2-(2-chloro-6-fluorophenyl)-N-phenylacetamide. The purity and yield of the final product can be improved by careful purification techniques such as recrystallization.
Applications De Recherche Scientifique
2-(2-chloro-6-fluorophenyl)-N-phenylacetamide has been extensively used as a research tool to understand the mechanism of action and physiological effects of various drugs. It is a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This property of 2-(2-chloro-6-fluorophenyl)-N-phenylacetamide has been utilized in the development of drugs for the treatment of Alzheimer's disease and other neurological disorders.
Propriétés
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO/c15-12-7-4-8-13(16)11(12)9-14(18)17-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVQZIGVSSPRFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-tert-butyl-N'-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B5842497.png)
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-2-hydroxybenzoic acid](/img/structure/B5842508.png)


![2-{[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B5842535.png)
![N-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}benzamide](/img/structure/B5842546.png)

![2-{[3-(4-methoxyphenyl)acryloyl]amino}benzamide](/img/structure/B5842553.png)
![N'-{[2-(2-chlorophenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5842561.png)


![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5842597.png)
![N-[2-(4-fluorophenyl)ethyl]-2-nitrobenzamide](/img/structure/B5842606.png)
